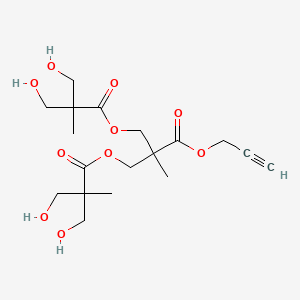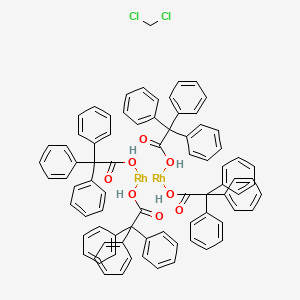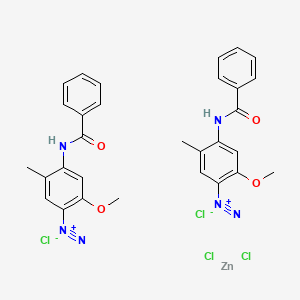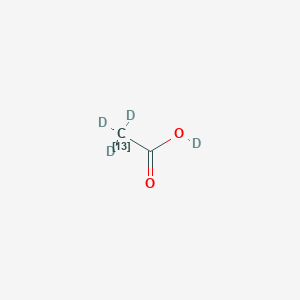
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis(3-hydroxy-2-(hydroxyméthyl)-2-méthylpropanoate) de 2-méthyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie et l'industrie. Ce composé présente plusieurs groupes fonctionnels, notamment des groupes hydroxyle, ester et alcyne, qui contribuent à sa réactivité et à sa polyvalence.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bis(3-hydroxy-2-(hydroxyméthyl)-2-méthylpropanoate) de 2-méthyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl implique généralement des réactions organiques en plusieurs étapes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les groupes hydroxyle du composé peuvent subir une oxydation pour former des composés carbonylés.
Réduction : Les groupes ester peuvent être réduits en alcools dans des conditions appropriées.
Substitution : Le groupe alcyne peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base.
Produits principaux
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools primaires ou secondaires.
Substitution : Formation de dérivés alkyne substitués.
Applications De Recherche Scientifique
Le bis(3-hydroxy-2-(hydroxyméthyl)-2-méthylpropanoate) de 2-méthyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Médecine : Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de ses multiples groupes fonctionnels.
Industrie : Utilisé dans la production de polymères et de matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action de ce composé dépend de son application spécifique. Dans la délivrance de médicaments, par exemple, les groupes ester peuvent subir une hydrolyse pour libérer des principes pharmaceutiques actifs. Le groupe alcyne peut participer à des réactions de chimie click, facilitant la conjugaison du composé à diverses biomolécules. Les groupes hydroxyle peuvent former des liaisons hydrogène, influençant l'interaction du composé avec les cibles biologiques.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In drug delivery, for example, the ester groups can undergo hydrolysis to release active pharmaceutical ingredients. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Hydroxy-2-méthylpropiophénone
- 2-Hydroxy-2-méthyl-1-phényl-1-propanone
- 2-Hydroxy-2-méthyl-1-phénylpropan-1-one
Unicité
Le bis(3-hydroxy-2-(hydroxyméthyl)-2-méthylpropanoate) de 2-méthyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl est unique en raison de sa combinaison de multiples groupes fonctionnels, qui offrent une large gamme de réactivité et d'applications potentielles. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C18H28O10 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
[2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C18H28O10/c1-5-6-26-15(25)18(4,11-27-13(23)16(2,7-19)8-20)12-28-14(24)17(3,9-21)10-22/h1,19-22H,6-12H2,2-4H3 |
Clé InChI |
OENNSQAEPFFGAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)








![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
